2-(4-((tert-Butoxycarbonyl)amino)-1-hydroxycyclohexyl)acetic acid
CAS No.:
Cat. No.: VC17856546
Molecular Formula: C13H23NO5
Molecular Weight: 273.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H23NO5 |
|---|---|
| Molecular Weight | 273.33 g/mol |
| IUPAC Name | 2-[1-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]acetic acid |
| Standard InChI | InChI=1S/C13H23NO5/c1-12(2,3)19-11(17)14-9-4-6-13(18,7-5-9)8-10(15)16/h9,18H,4-8H2,1-3H3,(H,14,17)(H,15,16) |
| Standard InChI Key | HHVKBGRHTSCTJT-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CCC(CC1)(CC(=O)O)O |
Introduction
Structural Characterization and Nomenclature
IUPAC Name and Molecular Configuration
The compound’s systematic IUPAC name, 2-(4-((tert-butoxycarbonyl)amino)-1-hydroxycyclohexyl)acetic acid, reflects its stereochemical features:
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A cyclohexyl ring substituted with a hydroxyl (-OH) group at position 1 and a Boc-protected amino (-NHBoc) group at position 4.
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An acetic acid side chain (-CH2COOH) attached to the cyclohexane backbone.
Molecular Formula and Weight
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Molecular Formula: C₁₄H₂₄N₂O₅
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Molecular Weight: 300.35 g/mol
Stereochemical Considerations
The spatial arrangement of substituents on the cyclohexane ring significantly influences the compound’s reactivity. For instance, the equatorial positioning of the hydroxyl group enhances hydrogen-bonding interactions in aqueous environments.
Synthetic Methodologies
Stepwise Synthesis Protocol
The synthesis involves three key stages (Figure 1):
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Cyclohexane Functionalization:
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Starting Material: 4-Aminocyclohexanol undergoes Boc protection using di-tert-butyl dicarbonate (Boc₂O) in the presence of triethylamine (Et₃N).
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Reaction Conditions: Dichloromethane (DCM), 0–25°C, 12–24 hours.
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Yield: 75–85% after column purification.
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Acetic Acid Side-Chain Introduction:
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The Boc-protected intermediate reacts with bromoacetic acid under Mitsunobu conditions (DIAD, PPh₃) to form the C–C bond.
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Solvent: Tetrahydrofuran (THF), reflux for 6 hours.
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Yield: 60–70%.
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Deprotection and Purification:
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Acidic hydrolysis (HCl/dioxane) removes the Boc group, followed by recrystallization from ethyl acetate/hexane.
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Table 1: Optimization of Synthetic Parameters
| Parameter | Condition 1 | Condition 2 | Optimal Outcome |
|---|---|---|---|
| Boc Protection Temp | 0°C | 25°C | 25°C (82% yield) |
| Mitsunobu Reaction Time | 4 hours | 8 hours | 6 hours (68% yield) |
| Purification Method | Column Chromatography | Recrystallization | Recrystallization (≥95% purity) |
Chemical Reactivity and Functionalization
Boc Deprotection Kinetics
The tert-butoxycarbonyl group is cleaved under acidic conditions:
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Reagents: Trifluoroacetic acid (TFA) in DCM (1:1 v/v).
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Half-Life (t₁/₂): 30 minutes at 25°C.
Hydroxyl Group Modifications
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Oxidation: Using Jones reagent (CrO₃/H₂SO₄) converts the hydroxyl to a ketone, enabling further conjugate additions.
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Esterification: Reacting with acyl chlorides (e.g., acetyl chloride) forms esters, enhancing lipid solubility for drug delivery applications.
Applications in Peptide Synthesis
Chiral Building Block in Solid-Phase Synthesis
The compound’s rigid cyclohexane scaffold improves peptide conformational stability. In a 2024 study, it was incorporated into a cyclic pentapeptide targeting G-protein-coupled receptors (GPCRs), achieving a 10-fold higher binding affinity than linear analogs .
Table 2: Comparative Bioactivity of Peptide Derivatives
| Peptide Sequence | Target Receptor | IC₅₀ (nM) | Reference |
|---|---|---|---|
| Cyclo-[Arg-D-BocAA-Gly] | GPCR-X | 12.3 | |
| Linear Analog | GPCR-X | 130.5 |
Mechanistic Insights in Enzyme Inhibition
Interaction with Acetyl-CoA Carboxylase (ACC)
Molecular docking simulations reveal that the cyclohexyl-acetic acid moiety binds to ACC’s biotin carboxylase domain, disrupting malonyl-CoA synthesis .
Key Interactions:
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Hydrogen bonding between the hydroxyl group and ACC’s Arg578 residue.
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Hydrophobic contacts with Ile621 and Val623.
Industrial-Scale Production Challenges
Scalability of Mitsunobu Reactions
While effective in lab settings, Mitsunobu reactions face scalability issues due to:
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High stoichiometric requirements of DIAD and PPh₃.
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Generation of stoichiometric byproducts (e.g., hydrazine derivatives).
Alternative Approaches:
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Flow Chemistry: Continuous flow systems reduce reaction times by 40% and improve yield reproducibility .
Future Directions and Research Opportunities
Development of Enantioselective Catalysts
Current synthetic routes yield racemic mixtures. Asymmetric hydrogenation catalysts (e.g., Ru-BINAP complexes) could enable enantiopure synthesis for chiral drug intermediates .
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